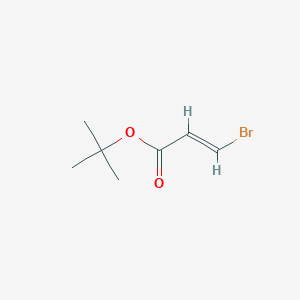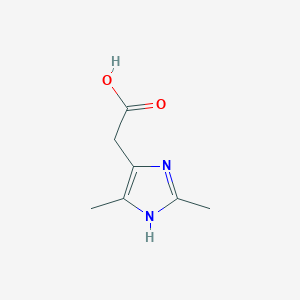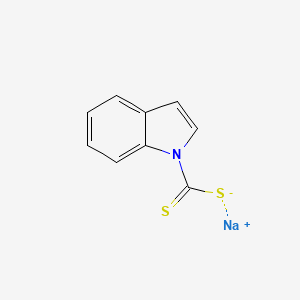
N-(3-Methylazetidin-3-yl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Methylazetidin-3-yl)methanesulfonamide is a chemical compound with the molecular formula C5H12N2O2S It is characterized by the presence of a methanesulfonamide group attached to a 3-methylazetidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylazetidin-3-yl)methanesulfonamide typically involves the reaction of 3-methylazetidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3-Methylazetidine+Methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate.
化学反应分析
Types of Reactions
N-(3-Methylazetidin-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives depending on the nucleophile used.
科学研究应用
N-(3-Methylazetidin-3-yl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(3-Methylazetidin-3-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The azetidine ring may also interact with enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact pathways and targets involved.
相似化合物的比较
Similar Compounds
- N-(2-Methylazetidin-3-yl)methanesulfonamide
- N-(3-Amino-3-methylazetidin-1-ylsulfonyl)-5-bromopyridin-2-amine
- Methanesulfonyl azide
Uniqueness
N-(3-Methylazetidin-3-yl)methanesulfonamide is unique due to the specific positioning of the methyl group on the azetidine ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and may confer unique properties in terms of stability, solubility, and biological activity.
属性
分子式 |
C5H12N2O2S |
|---|---|
分子量 |
164.23 g/mol |
IUPAC 名称 |
N-(3-methylazetidin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C5H12N2O2S/c1-5(3-6-4-5)7-10(2,8)9/h6-7H,3-4H2,1-2H3 |
InChI 键 |
ZONUZYIBIBRJFI-UHFFFAOYSA-N |
规范 SMILES |
CC1(CNC1)NS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-Methyl-1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride](/img/structure/B12832380.png)


![4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B12832399.png)

![Benzyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12832407.png)
![6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12832414.png)


